Cas no 4039-32-1 (lithium(1+) ion bis(trimethylsilyl)azanide)

Lithium(1+) ion bis(trimethylsilyl)azanide is a highly reactive, air- and moisture-sensitive reagent commonly employed in organometallic and synthetic chemistry. Its key advantages include strong basicity and nucleophilicity, making it useful for deprotonation reactions and the generation of metal amides. The bis(trimethylsilyl)azanide (HMDS) ligand enhances solubility in nonpolar solvents, facilitating homogeneous reaction conditions. This compound is particularly valuable in lithium-mediated transformations, such as lithiation of weakly acidic substrates or as a precursor in catalyst synthesis. Proper handling under inert conditions is essential due to its sensitivity. Its versatility and reactivity make it a preferred choice for specialized synthetic applications.
lithium(1+) ion bis(trimethylsilyl)azanide structure
4039-32-1 structure
Product name:lithium(1+) ion bis(trimethylsilyl)azanide
CAS No:4039-32-1
MF:C6H18LiNSi2
MW:167.325823307037
MDL:MFCD00008261
CID:44686
PubChem ID:24859455

lithium(1+) ion bis(trimethylsilyl)azanide Chemical and Physical Properties

Names and Identifiers

    • Lithium bis(trimethylsilyl)amide
    • Lithium bis(trimethylsilyl)amide, 1.0 M solution in THF, SpcSeal
    • Lithium bis(trimethyly silyl)acide
    • lithium,bis(trimethylsilyl)azanide
    • LITHIUM-BIS(TRIMETHYLSILYL)AMIDE IN 1M THF
    • 1.0 M solution in THF, MKSeal
    • Hexamethyldisilazane lithium salt
    • Lithium bis(trimethylsilyl)amide [1 M solution in THF]
    • 1,1,1,3,3,3-Hexamethyldisilazane lithium salt
    • Lithium hexamethyldisilazide
    • Hexamethyldisilazane Lithium Salt (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
    • LHMDS (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
    • LiHMDS (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
    • Lithium Hexamethyldisilazide (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
    • lithium(1+) ion bis(trimethylsilyl)azanide
    • EINECS 223-725-6
    • EC 223-725-6
    • 1,1,1-TRIMETHYL-N-(TRIMETHYLSILYL)SILANAMINE LITHIUM SALT
    • lithium bis(trimethyl silyl)amide
    • lithium bis (trimethylsilyl) amide
    • 4039-32-1
    • lithium bis (trimethylsilyl)amide
    • (1,1,1-TRIMETHYL-N-(TRIMETHYLSILYL)SILANAMINATO)LITHIUM
    • Lithium Hexamethyldisilazide, 0.85M In Hexane (19-21 Wt %)
    • BCP21718
    • Lithium bis(trimethylsilyl)amide, 0.9-1.1M in hexane, packaged in resealable ChemSeal bottles
    • Lithium hexamethydisilazide
    • (HEXAMETHYLDISILAZANE)LITHIUM
    • Lithium hexamethyldisilazane
    • lithium bistrimethylsilyl amide
    • Q219037
    • Bis(trimethylsilyl)amidolithium
    • Lithiobis(trimethylsilyl)amide; Lithiohexamethyldisilazane; Lithium bis(trimethylsilyl)amide; Lithium bis(trimethylsilyl)amide(1-)
    • LITHIOBIS(TRIMETHYLSILYL)AMIDE
    • A825085
    • lithium bis(trimethysilyl)amide
    • lithium 1,1,1,3,3,3-hexamethyldisilazan-2-ide
    • lithiumhexamethyldisilazide
    • Lithium bis(trimethylsilyl)amide, 20%, ca 1.06M in THF/EB
    • lithium hexamethyl-disilazide
    • MFCD00008261
    • NSC 252161
    • Lithium bis(trimethylsilyl)amide, 97%
    • Lithium tris(trimethylsilyl)amine
    • Lithium bis(trimethylsily)amide
    • Lithium hexamethyidisilazide
    • lithium hexamethyldisilazanide
    • Lithiumhexamethyldisilazide1Mintetrahydrofuran
    • AKOS015967096
    • lithium bis(tri-methylsilyl)amide
    • S09630
    • lithiohexamethyldisilazane
    • lithium bis-(trimethylsilyl)-amide
    • lithiumbistrimethylsilyl amide
    • H0915
    • lithium bis(trimethylsilyl)amine
    • LiHMDS
    • lithium bis-trimethysilylamide
    • Lithium bis(trimethylsilyl)amide, 1M in Toluene
    • Lithiumbis(trimethylsilyl)amine
    • lithium bis(trimethylsilyl) azanide
    • lithium 1, 1, 1, 3,3,3-hexamethyldisilazan-2-ide
    • Hexamethyldisilazane lithium salt 1M in THF
    • lithium bis trimethylsilyl amide
    • lithium hexa methyl disilazide
    • Lithiumbis(trimethylsilyl)amide
    • N-Lithiohexamethyldisilazane
    • lithium hexamethlydisilazide
    • lithium bis(trimethyl silyl)-amide
    • lithium bis(trimethlysilyl)amide
    • J-802235
    • lithium bis(trimethylsilyl)arnide
    • (bis(trimethylsilyl)amino) lithium
    • lithium hexamethyldisilazid
    • Bis(trimethylsilyl)amido lithium
    • lithium bis(trimethyl- silyl)amide
    • lithium bis(TMS) amide
    • AMY39452
    • J-640310
    • Lithium bis(trimethylsilyl)amide, 1M in THF/2-methyl-2-butene
    • BP-13374
    • Lithium bis(trimethlsilyl)amide
    • UNII-RC4N1I108M
    • lithium bis(trimethylsilyl)amid
    • lithium bis(trimethylsilyl)-amide
    • Lithium Hexamethyldisilazide, 1.25M In Tetrahydrofuran (23-25 Wt %)
    • Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt
    • Lithium Hexamethyldisilazide;LiHMDS
    • J-800313
    • phenylmethyl carbonate
    • Lithium hexamethyl disilazide
    • lithium bis(trimethylsilyl)azanide
    • lithium bistrimethylsilylamide
    • N,N-BIS(TRIMETHYLSILYL)AMINE LITHIUM SALT
    • AT25133
    • LiN(SiMe3)2
    • LITHIUM HEXAMETHYLDISILAZANATE
    • YNESATAKKCNGOF-UHFFFAOYSA-N
    • FT-0605921
    • Disilazane, 1,1,1,3,3,3-hexamethyl-, lithium salt
    • lithium bis(trimethyl-silyl)amide
    • AKOS015909050
    • Lithium bis(trimethylsilyl)amide (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
    • RC4N1I108M
    • lithium;bis(trimethylsilyl)azanide
    • Lithium, (bis(trimethylsilyl)amino)-
    • bis(trimethylsilyl)aminolithium
    • lithium bis-(trimethylsilyl) amide
    • lithium bis trimethylsilylamide
    • lithium bis(trimethysilyl) amide
    • lithium bis-trimethylsilylamide
    • N-lithio-hexamethyldisilazane
    • lithium bis[trimethylsilyl]amide
    • (bis(trimethylsilyl)amino)lithium
    • lithiumbistrimethylsilylamide
    • lithiumhexamethyl disilazide
    • LHMDS
    • lithiumhexamethyidisilazide
    • DTXSID2044426
    • lithium N,N-bistrimethylsilylamide
    • Hexamethyldisilazane lithium salt 1.25M (23-25%) in THF
    • LiN(TMS)2
    • SCHEMBL6240
    • bis(trimethylsilyl)amide lithium
    • LITHIUM BIS(TRIMETHYLSILYL) AMIDE
    • Lithium bis(trimethylsilyl)amide, 1M in tetrahydrofuran
    • Lithium bis-(trimethylsilyl)amide
    • NSC-252161
    • Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt (1:1)
    • MDL: MFCD00008261
    • Inchi: 1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
    • InChI Key: YNESATAKKCNGOF-UHFFFAOYSA-N
    • SMILES: C[Si](C)(C)[N-][Si](C)(C)C.[Li+]

Computed Properties

  • Exact Mass: 167.113781g/mol
  • Surface Charge: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 167.113781g/mol
  • Monoisotopic Mass: 167.113781g/mol
  • Topological Polar Surface Area: 1Ų
  • Heavy Atom Count: 10
  • Complexity: 80.9
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White solid light odor
  • Density: 0.857 g/mL at 25 °C
  • Melting Point: 73°C
  • Boiling Point: 55-56 °C
  • Flash Point: Fahrenheit: 8.6 ° f < br / > Celsius: -13 ° C < br / >
  • Refractive Index: n20/D 1.425(lit.)
  • Solubility: hydrolysis
  • Water Partition Coefficient: hydrolysis
  • PSA: 3.24000
  • LogP: 2.42250
  • Sensitiveness: Air & Moisture Sensitive
  • Color/Form: 0.5 M in 2-methyltetrahydrofuran

lithium(1+) ion bis(trimethylsilyl)azanide Security Information

  • Symbol: GHS02 GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H228,H314
  • Warning Statement: P210,P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2925 4.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-14-19-34
  • Safety Instruction: S9-S16-S26-S29-S33-S36/37/39-S45-S61-S62-S57-S43
  • FLUKA BRAND F CODES:10-23
  • Hazardous Material Identification: F C
  • HazardClass:4.3
  • Hazard Level:4.3
  • Safety Term:4.3
  • PackingGroup:II
  • Storage Condition:room temp
  • Packing Group:II
  • Risk Phrases:R11; R20; R35; R51/53; R65; R67
  • TSCA:Yes
  • Packing Group:II

lithium(1+) ion bis(trimethylsilyl)azanide Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

lithium(1+) ion bis(trimethylsilyl)azanide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB111210-50 g
Lithium bis(trimethylsilyl)amide, 95%; .
4039-32-1 95%
50 g
€136.00 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0915-100ML
Lithium Bis(trimethylsilyl)amide (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
4039-32-1
100ml
¥530.00 2024-04-16
Enamine
EN300-94670-10g
lithium(1+) ion bis(trimethylsilyl)azanide
4039-32-1
10g
$339.0 2023-09-01
Oakwood
S09630-3Kg
Hexamethyldisilazane lithium salt 1M in THF
4039-32-1
3kg
$625.00 2023-09-17
Oakwood
103308-500g
Hexamethyldisilazane lithium salt 1.25M (23-25%) in THF
4039-32-1
500g
$99.00 2024-07-19
abcr
AB111212-500 g
Lithium bis(trimethylsilyl)amide, 1M in tetrahydrofuran; .
4039-32-1
500 g
€184.20 2023-07-20
abcr
AB111212-100 g
Lithium bis(trimethylsilyl)amide, 1M in tetrahydrofuran; .
4039-32-1
100 g
€65.50 2023-07-20
Fluorochem
S09630-25ml
Hexamethyldisilazane lithium salt 1M in THF
4039-32-1 20%
25ml
£15.00 2022-02-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0915-500ML
Lithium Bis(trimethylsilyl)amide (ca. 26% in Tetrahydrofuran, ca. 1.3mol/L)
4039-32-1
500ml
¥1460.00 2024-04-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L812390-100ml
Lithium bis(trimethylsilyl)amide
4039-32-1 1.0 M solution in THF, MKSeal
100ml
¥167.00 2022-01-11

lithium(1+) ion bis(trimethylsilyl)azanide Suppliers

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(CAS:4039-32-1)双(三甲硅基)氨基锂
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(CAS:4039-32-1)Lithium bis(trimethylsilyl)amide
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Price ($):discuss personally

Additional information on lithium(1+) ion bis(trimethylsilyl)azanide

Introduction to Lithium(1+) Ion Bis(trimethylsilyl)azanide (CAS No. 4039-32-1)

Lithium(1+) ion bis(trimethylsilyl)azanide, a compound with the chemical formula Li(N(SiMe₃)₂)₂, is a specialized reagent that has garnered significant attention in the field of organometallic chemistry and pharmaceutical research. This compound, identified by its CAS number 4039-32-1, is widely utilized in synthetic applications due to its unique structural and chemical properties. The presence of lithium(1+) ions and bis(trimethylsilyl)azanide groups makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.

The compound's structure consists of a lithium center coordinated to two bis(trimethylsilyl)azanide ligands. This arrangement imparts exceptional stability and reactivity, making it an invaluable tool in modern synthetic chemistry. The use of trimethylsilyl (SiMe₃) groups enhances the compound's solubility in non-polar solvents, facilitating its application in a broad range of chemical reactions. Additionally, the azanide (N₃⁻) moiety introduces a high degree of reactivity, enabling the formation of new chemical bonds under controlled conditions.

In recent years, lithium(1+) ion bis(trimethylsilyl)azanide has been extensively studied for its potential applications in pharmaceutical research. Its ability to participate in nucleophilic substitution reactions has made it a valuable intermediate in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. For instance, researchers have utilized this compound to develop novel antiviral and anticancer agents by facilitating the formation of complex molecular architectures.

One of the most compelling aspects of lithium(1+) ion bis(trimethylsilyl)azanide is its role in catalytic processes. The compound has been shown to enhance the efficiency of various catalytic reactions, including cross-coupling reactions that are pivotal in drug synthesis. By acting as a Lewis base, it can stabilize reactive intermediates and promote the formation of desired products with high selectivity. This property has made it a subject of interest in green chemistry initiatives, where minimizing waste and maximizing yield are paramount.

The pharmaceutical industry has also explored the use of lithium(1+) ion bis(trimethylsilyl)azanide in the development of lithium-based therapeutic agents. While lithium salts are well-known for their therapeutic effects, particularly in treating mood disorders, the introduction of this compound offers new possibilities for drug design. Its unique reactivity allows for the creation of more sophisticated lithium-containing molecules that may exhibit enhanced pharmacological properties.

Recent advancements in synthetic methodologies have further highlighted the importance of lithium(1+) ion bis(trimethylsilyl)azanide. Researchers have demonstrated its utility in constructing complex organic frameworks through transition-metal-catalyzed reactions. These studies have not only expanded the compound's applications but also provided insights into its mechanistic behavior. Understanding these processes is crucial for optimizing synthetic routes and developing new methodologies that can be translated into industrial applications.

The safety and handling of lithium(1+) ion bis(trimethylsilyl)azanide are also critical considerations. While it is not classified as a hazardous material, proper precautions must be taken to ensure safe handling due to its reactivity. Storage conditions should be carefully controlled to prevent degradation, and exposure to moisture or air should be minimized. These measures are essential for maintaining the integrity of the compound and ensuring consistent results in experimental applications.

In conclusion, lithium(1+) ion bis(trimethylsilyl)azanide (CAS No. 4039-32-1) is a multifaceted compound with significant implications in organometallic chemistry and pharmaceutical research. Its unique structure and reactivity make it an indispensable tool for synthetic chemists, enabling the development of novel drugs and advanced materials. As research continues to evolve, this compound is likely to play an even greater role in shaping the future of chemical innovation.

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